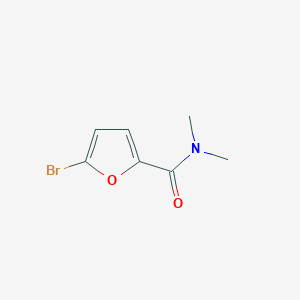

5-Bromo-N,N-dimethylfuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, 5-Bromo-N,N-dimethylfuran-2-carboxamide, is a derivative of furan-2-carboxamide, which is a core structure for various chemical compounds with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the related structures and their syntheses, molecular interactions, and biological activities can offer insights into the properties and potential applications of 5-Bromo-N,N-dimethylfuran-2-carboxamide.

Synthesis Analysis

The synthesis of N-(4-bromophenyl)furan-2-carboxamide, a compound structurally related to our compound of interest, involves the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine, yielding high product yields . This method could potentially be adapted for the synthesis of 5-Bromo-N,N-dimethylfuran-2-carboxamide by using dimethylamine instead of 4-bromoaniline.

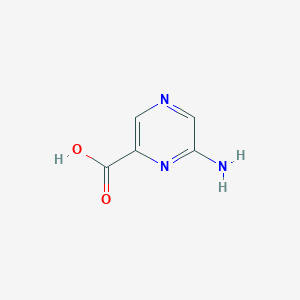

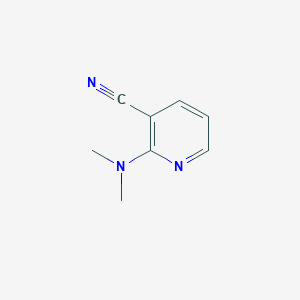

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques and X-ray crystallography. For instance, the crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was determined, revealing the presence of intramolecular hydrogen bonds and π-π stacking interactions . These findings suggest that 5-Bromo-N,N-dimethylfuran-2-carboxamide may also exhibit similar intramolecular and intermolecular interactions, which could influence its physical properties and reactivity.

Chemical Reactions Analysis

The related compounds synthesized in the studies show potential for further chemical modifications. For example, the N-(4-bromophenyl)furan-2-carboxamide was further arylated using Suzuki-Miyaura cross-coupling reactions . This indicates that 5-Bromo-N,N-dimethylfuran-2-carboxamide could also undergo similar cross-coupling reactions, allowing for the introduction of various substituents and the generation of a diverse array of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compounds are influenced by their molecular structures. For instance, the presence of bromine in the molecules can significantly affect their density, boiling points, and reactivity in nucleophilic substitution reactions. The antipyrine-like derivatives synthesized in one of the studies showed that halogen atoms and hydrogen bonding play a crucial role in the stabilization of the molecular structure . These insights can be extrapolated to predict that 5-Bromo-N,N-dimethylfuran-2-carboxamide would have similar properties, such as a relatively high density and reactivity towards nucleophiles due to the presence of the bromine atom.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

5-Bromo-N,N-dimethylfuran-2-carboxamide serves as a precursor in the synthesis of various benzofuran analogues. These analogues have been explored for their antimicrobial and pharmacological activities. For instance, Parameshwarappa et al. (2008) reported the synthesis of benzofuran analogues with potential antimicrobial properties using similar compounds (Parameshwarappa, Basawaraj, & Sangapure, 2008).

Antiprotozoal Agents

Research has also delved into the use of compounds structurally related to 5-Bromo-N,N-dimethylfuran-2-carboxamide in the development of antiprotozoal agents. Ismail et al. (2004) synthesized dicationic imidazo[1,2-a]pyridines, showing significant DNA affinities and promising in vitro and in vivo antiprotozoal activities (Ismail et al., 2004).

Antibacterial Applications

The compound has also been utilized in the synthesis of indole derivatives with notable antibacterial activities. Mane et al. (2018) synthesized 5-bromoindole-2-carboxamides, demonstrating high antibacterial activity against various Gram-negative bacteria (Mane et al., 2018).

Antitumor Activity

There is significant interest in the potential antitumor applications of derivatives of this compound. Zhang et al. (2016) reported the synthesis of 5-bromo-7-azaindolin-2-one derivatives showing broad-spectrum antitumor potency, with some compounds exhibiting greater potency than standard treatments (Zhang et al., 2016).

Crystal Structure Analysis

The compound also finds use in crystallography. Anuradha et al. (2014) prepared a structurally related compound, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, and analyzed its crystal structure, which aids in understanding molecular interactions and stability (Anuradha et al., 2014).

Green Chemistry

Furthermore, the compound is relevant in green chemistry approaches. Wang et al. (2017) described a green, Cu-catalyzed method for synthesizing pyrrolo[2,3-d]pyrimidine derivatives, starting from structurally similar compounds (Wang et al., 2017).

Safety And Hazards

Eigenschaften

IUPAC Name |

5-bromo-N,N-dimethylfuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2/c1-9(2)7(10)5-3-4-6(8)11-5/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCJKKQRKIVZSLB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(O1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10490372 |

Source

|

| Record name | 5-Bromo-N,N-dimethylfuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10490372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-N,N-dimethylfuran-2-carboxamide | |

CAS RN |

31136-79-5 |

Source

|

| Record name | 5-Bromo-N,N-dimethylfuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10490372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromothieno[2,3-d]pyrimidine](/img/structure/B1279958.png)